2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-8(10-11)4-2-3-5-9(7)12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXXKPGQXLHJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a cycloheptanone derivative in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one allow it to interact with biological targets associated with tumor growth. For instance, derivatives of pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Case Study:
- Study Title: "Design and Synthesis of Novel Pyrazole Derivatives"
- Findings: Several synthesized derivatives exhibited significant apoptotic effects on cancer cells, indicating that modifications to the pyrazole structure can enhance anticancer activity .
Antidiabetic Properties
The compound has shown promise in the realm of diabetes management. Research indicates that certain pyrazole derivatives can inhibit α-glucosidase activity, which is crucial for controlling blood sugar levels post-meal. This inhibition can lead to reduced glucose absorption in the intestines .
Case Study:
- Study Title: "Synthesis and Biological Evaluation of α-Glucosidase Inhibitors"
- Findings: Compounds derived from this compound exhibited potent α-glucosidase inhibitory activity compared to standard drugs such as acarbose .
The diverse biological activities associated with this compound warrant further investigation into its pharmacological properties. Future research could focus on:
- Mechanistic Studies: Understanding the specific mechanisms through which this compound exerts its biological effects.
- In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety of this compound in a living organism.
- Derivatives Exploration: Synthesizing and testing new derivatives to enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Knowledge Gaps: Limited data on the target compound’s bioactivity, solubility, or stability necessitate further experimental validation.
Biological Activity
2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a heterocyclic compound notable for its unique structural features, which combine a pyrazole ring with a cycloheptane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of this compound typically involves the cyclization of substituted hydrazines with cycloheptanone derivatives under acidic conditions. Common solvents used in the reaction include ethanol and acetic acid, which facilitate the cyclization process. The molecular formula of this compound is , with a molecular weight of approximately 164.20 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound may modulate ion channels and receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains have been determined, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a mechanism where the compound may attenuate inflammatory responses and could be beneficial in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Recent studies have focused on evaluating the pharmacological profile of this compound. Below are summarized findings from selected research articles:
Comparison with Similar Compounds
When compared to structurally similar compounds such as 2-methyl-5,6,7,8-tetrahydroquinoxaline and triazole-pyrimidine hybrids, this compound demonstrates unique biological profiles that may offer advantages in specific therapeutic applications. Its distinct structure allows for diverse chemical modifications which enhance its potential as a lead compound in drug development .
Q & A
Q. Why do crystallographic studies of similar compounds report varying torsion angles?
- Methodological Answer : Crystal packing forces and solvent inclusion (e.g., DMF in ) induce conformational flexibility. Comparing multiple crystal structures (e.g., via the Cambridge Structural Database) distinguishes intrinsic molecular geometry from lattice-induced distortions. Refinement with anisotropic displacement parameters in SHELXL improves accuracy .
Methodological Tables
Table 1 : Key Analytical Techniques for Structural Validation
Table 2 : Common Byproducts in Pyrazole Synthesis
| Reaction Step | Byproduct | Mitigation Strategy |
|---|---|---|
| Cyclization | Dimeric adducts | Lower reaction temperature |
| Cross-coupling | Halogenated residues | Excess boronic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
